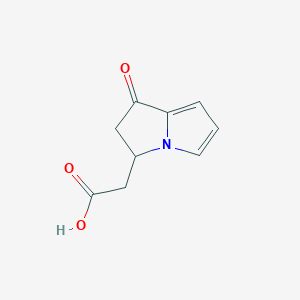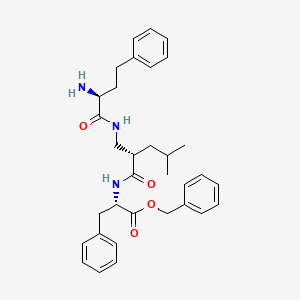![molecular formula C19H30BrNO3 B13149967 endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide](/img/structure/B13149967.png)
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide: is a complex organic compound with a unique bicyclic structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves multiple steps. One common method includes the esterification of 3-hydroxy-2-phenylpropanoic acid with 8,8-dimethyl-8-azabicyclo[3.2.1]octan-3-ol under acidic conditions. The reaction typically requires a catalyst such as sulfuric acid and is conducted at elevated temperatures to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for temperature and pH control is crucial to maintain the optimal conditions for the reaction.
Analyse Chemischer Reaktionen
Types of Reactions
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the bromide ion, resulting in the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide or ammonia.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and pathways.
Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its pharmacological properties, particularly in the treatment of respiratory conditions and as a bronchodilator.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide involves its interaction with specific molecular targets in the body. It binds to muscarinic acetylcholine receptors, inhibiting their activity and leading to bronchodilation. This action is particularly beneficial in treating conditions like asthma and chronic obstructive pulmonary disease (COPD).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ipratropium Bromide: Another bronchodilator with a similar structure but different pharmacokinetic properties.
Tiotropium Bromide: A long-acting bronchodilator used in the management of COPD.
Atropine: A compound with similar anticholinergic properties but used primarily for different medical indications.
Uniqueness
endo-3-((3-Hydroxy-2-phenylpropanoyl)oxy)-8,8-dimethyl-8-azabicyclo[3.2.1]octan-8-iumbromide is unique due to its specific binding affinity and duration of action, making it a valuable compound for targeted therapeutic applications.
Eigenschaften
Molekularformel |
C19H30BrNO3 |
|---|---|
Molekulargewicht |
400.3 g/mol |
IUPAC-Name |
[(1R,3R)-3-(3-hydroxy-2-phenylpropanoyl)oxycycloheptyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C19H30NO3.BrH/c1-20(2,3)16-11-7-8-12-17(13-16)23-19(22)18(14-21)15-9-5-4-6-10-15;/h4-6,9-10,16-18,21H,7-8,11-14H2,1-3H3;1H/q+1;/p-1/t16-,17-,18?;/m1./s1 |
InChI-Schlüssel |
XTELKCNEYAXITI-CEYVOKQTSA-M |
Isomerische SMILES |
C[N+](C)(C)[C@@H]1CCCC[C@H](C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
Kanonische SMILES |
C[N+](C)(C)C1CCCCC(C1)OC(=O)C(CO)C2=CC=CC=C2.[Br-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-hexoxycyclohexanecarbonyl)oxyphenyl] 4-(11-prop-2-enoyloxyundecoxy)benzoate](/img/structure/B13149892.png)






![5-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}furan-2-carbaldehyde](/img/structure/B13149917.png)


![3-Amino-3-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)propanoicacid](/img/structure/B13149940.png)
![5-(Trifluoromethyl)spiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13149946.png)

